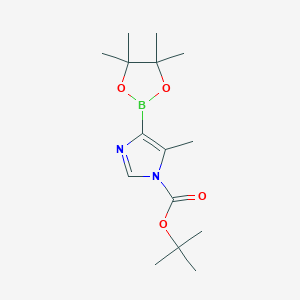
Phenyl b-D-thiogalactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl β-D-thiogalactopyranoside is a chemical compound used primarily as a substrate in biochemical research. It is a derivative of galactose, where the hydroxyl group at the anomeric carbon is replaced by a phenylthio group. This compound is particularly useful in studying enzyme activities, especially those involving β-galactosidase.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl β-D-thiogalactopyranoside can be synthesized through the reaction of phenyl thiol with galactose derivatives under specific conditionsAfter the reaction, the protecting groups are removed to yield the final product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Phenyl β-D-thiogalactopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products depend on the specific reactions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the phenylthio group.
Aplicaciones Científicas De Investigación
Phenyl β-D-thiogalactopyranoside has several applications in scientific research:
Biochemistry: It is used as a substrate to study β-galactosidase activity, which is crucial in understanding lactose metabolism and related disorders.
Molecular Biology: The compound is used in assays to detect and quantify β-galactosidase activity in various biological samples.
Medicine: Research involving this compound helps in developing treatments for diseases related to galactose metabolism.
Industry: It is used in the production of diagnostic kits and research reagents.
Mecanismo De Acción
Phenyl β-D-thiogalactopyranoside acts as a substrate for β-galactosidase. The enzyme hydrolyzes the compound, breaking the glycosidic bond and releasing phenyl thiol and galactose. This reaction is used to measure enzyme activity and study its kinetics .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl β-D-glucopyranoside: Similar in structure but with glucose instead of galactose.
Isopropyl β-D-thiogalactopyranoside: Another galactose derivative used in molecular biology to induce gene expression.
Uniqueness
Phenyl β-D-thiogalactopyranoside is unique due to its specific interaction with β-galactosidase, making it an ideal substrate for studying this enzyme. Its structural differences from similar compounds, such as the presence of a phenylthio group, provide distinct biochemical properties and applications .
Propiedades
Fórmula molecular |
C12H16O5S |
|---|---|
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-phenoxy-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(18)12(17-8)16-7-4-2-1-3-5-7/h1-5,8-15,18H,6H2/t8-,9+,10+,11-,12?/m1/s1 |
Clave InChI |
CQJFNCXDUYFOFA-SCWFEDMQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)S |
SMILES canónico |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11827256.png)
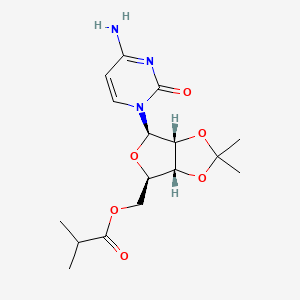

![6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine](/img/structure/B11827264.png)

![1-(4-bromobenzyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B11827274.png)
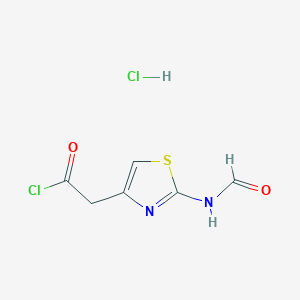
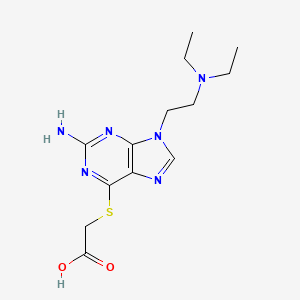
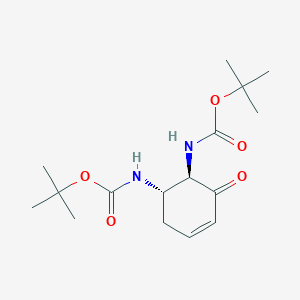
![N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11827305.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11827309.png)
![tert-Butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate](/img/structure/B11827336.png)
![2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827344.png)
